Technical Guide on Dioxinopyridines: Focus on theDioxino[2,3-b]pyridine Scaffold
Technical Guide on Dioxinopyridines: Focus on theDioxino[2,3-b]pyridine Scaffold
Technical Guide on Dioxinopyridines: Focus on the[1][2]Dioxino[2,3-b]pyridine Scaffold
Disclaimer: Extensive literature searches for the specific compound 4H-dioxino[4,5-b]pyridine did not yield significant scientific data, including its physical and chemical properties, experimental protocols, or biological activities. This suggests that the compound is either not well-characterized, is known by a different name, or is not a common subject of scientific investigation.
As a comprehensive alternative, this guide provides an in-depth overview of the closely related and more extensively studied isomer, [1][2]dioxino[2,3-b]pyridine , and its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to the[1][2]Dioxino[2,3-b]pyridine Core
The[1][2]dioxino[2,3-b]pyridine scaffold is a heterocyclic compound where a 1,4-dioxin ring is fused to a pyridine ring. This core structure is of interest in medicinal chemistry due to the established biological activities of related heterocyclic systems. Derivatives of this scaffold are synthesized to explore their potential as therapeutic agents. This guide will focus on the synthesis and properties of the 2,3-dihydro derivatives of this system.
Physical and Chemical Properties
Quantitative data for derivatives of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core have been reported. The following table summarizes key computed physical and chemical properties for the parent compound and a brominated analog.
| Property | 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine | 7-Bromo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine |
| Molecular Formula | C₇H₇NO₂ | C₇H₆BrNO₂[2] |
| Molecular Weight | 137.14 g/mol [3] | 216.03 g/mol [2] |
| Monoisotopic Mass | 137.047678466 Da[3] | 214.95819 Da[2] |
| XLogP3 | 0.9[3] | 1.6[2] |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 0 | 0 |
| Topological Polar Surface Area | 31.4 Ų[3] | 31.4 Ų[2] |
| Boiling Point (Predicted) | Not Available | 272.5°C at 760 mmHg[4] |
| Density (Predicted) | Not Available | 1.690 g/cm³[4] |
Synthesis and Experimental Protocols
The synthesis of 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridines has been described. A versatile approach involves a Smiles rearrangement starting from readily available reagents.[1][5]
General Synthetic Protocol via Smiles Rearrangement
A common synthetic route starts from 2-nitro-3-oxiranylmethoxypyridine. The reaction conditions can be varied to influence the product distribution.[5]
Step 1: Preparation of the Precursor The synthesis typically begins with the nucleophilic substitution of a dihalo-pyridine with a suitable diol, or by reaction of a hydroxypyridine with an epoxide-containing side chain.
Step 2: Intramolecular Cyclization (Smiles Rearrangement) The key step is an intramolecular nucleophilic aromatic substitution (SNAAr), often facilitated by a base. The reaction proceeds via a Meisenheimer complex. The choice of base and solvent is critical in directing the regioselectivity of the cyclization.
A representative synthesis for a related benzodioxin structure, which can be adapted, involves the alkylation of a dihydroxy precursor with 1,2-dibromoethane in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF), followed by refluxing for several hours.[6]
Example Experimental Procedure (Adapted for Dioxinopyridine Synthesis):
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To a solution of 3-hydroxypyridin-2-one in an appropriate solvent (e.g., hexamethylphosphorous triamide), sodium hydride is added portion-wise at room temperature under an inert atmosphere.[7]
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After stirring for a designated period to ensure deprotonation, 1,2-dibromoethane is added.[7]
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The reaction mixture is heated to facilitate the cyclization reaction.[7]
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Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.
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Purification is typically achieved by column chromatography to yield the desired[1][2]dioxino[2,3-b]pyridine derivative.[7]
Mandatory Visualizations
Synthetic Workflow for[1][2]Dioxino[2,3-b]pyridines
The following diagram illustrates a generalized synthetic pathway for the formation of the[1][2]dioxino[2,3-b]pyridine ring system.
Caption: Generalized synthesis of[1][2]dioxino[2,3-b]pyridines.
Note on Biological Activity: The provided search results did not contain sufficient information on the biological activities or signaling pathways associated with the[1][2]dioxino[2,3-b]pyridine scaffold to generate the requested diagrams. Further experimental investigation would be required to elucidate these aspects.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridine | C7H6BrNO2 | CID 13354029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | C7H7NO2 | CID 11007968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
